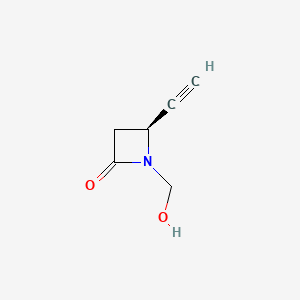
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, a hydroxymethyl group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through an alkynylation reaction, using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (4S)-4-ethynyl-1-(carboxymethyl)azetidin-2-one.
Reduction: Formation of (4S)-4-ethyl-1-(hydroxymethyl)azetidin-2-one.
Substitution: Formation of various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one depends on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The ethynyl group may enhance its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(hydroxymethyl)azetidin-2-one: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
(4S)-isobutyl-(3S)-methyldihydrofuran-2-one: Contains a different ring structure and functional groups, leading to distinct properties and applications.
Uniqueness
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is unique due to the presence of both the ethynyl and hydroxymethyl groups on the azetidinone ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-5-3-6(9)7(5)4-8/h1,5,8H,3-4H2/t5-/m1/s1 |
InChI Key |
UIFHWKAPUHEDFO-RXMQYKEDSA-N |
Isomeric SMILES |
C#C[C@@H]1CC(=O)N1CO |
Canonical SMILES |
C#CC1CC(=O)N1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
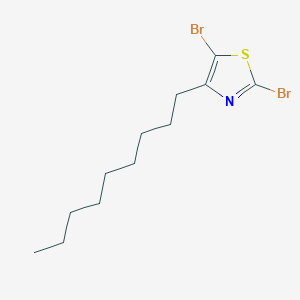

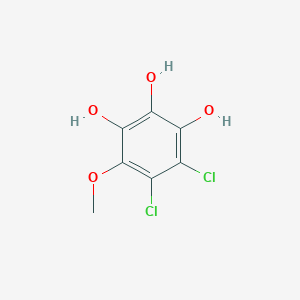
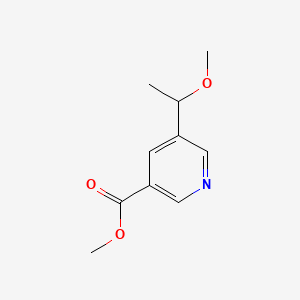
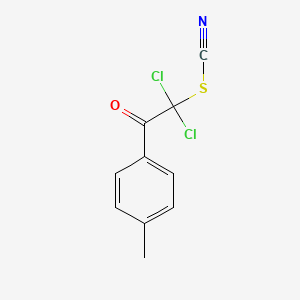

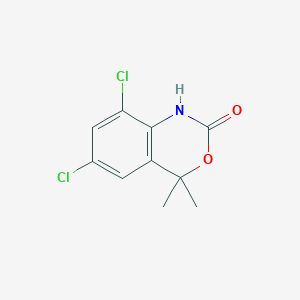
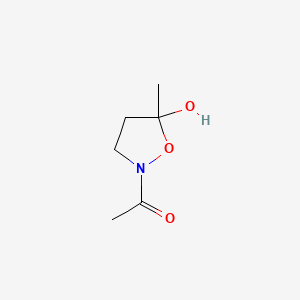
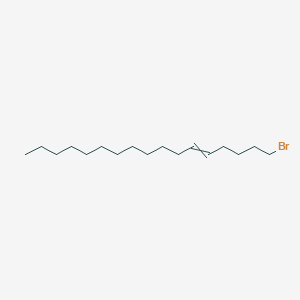
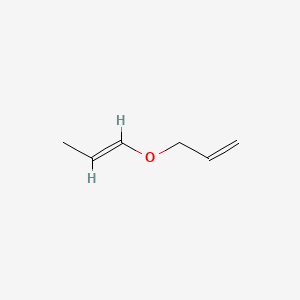
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
